3-allyl-2-hydrazino-quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-hydrazinyl-3-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C11H12N4O/c1-2-7-15-10(16)8-5-3-4-6-9(8)13-11(15)14-12/h2-6H,1,7,12H2,(H,13,14) |
InChI Key |
ULICYXBZGGGFTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyl 2 Hydrazino Quinazolin 4 3h One and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections
The synthetic strategy for 3-allyl-2-hydrazino-quinazolin-4(3H)-one is best conceptualized through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.
Identification of Key Precursors and Synthetic Building Blocks
A logical retrosynthetic disconnection of the target molecule, this compound (I), involves severing the C2-hydrazine bond. This disconnection points to a key intermediate, a 3-allyl-substituted quinazolinone with a suitable leaving group at the C2 position, such as a thione or a halogen. The 2-thioxo derivative, 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (II), is a common and practical precursor. The introduction of the hydrazino group is typically achieved by nucleophilic substitution of the 2-thioxo or a 2-alkylthio group with hydrazine (B178648). sapub.org
Further disconnection of intermediate (II) at the N3-allyl bond suggests an earlier precursor, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (III), also known as 2-thioquinazoline-4(3H)-one. The introduction of the allyl group is a standard N-alkylation reaction.
The quinazolinone core of (III) can be traced back to anthranilic acid (IV) or its derivatives, such as isatoic anhydride (B1165640). The formation of the 2-thioxo-quinazolin-4(3H)-one ring system from anthranilic acid is a well-established cyclization reaction, often involving a reagent like an isothiocyanate or carbon disulfide. mdpi.comresearchgate.net This leads to the fundamental building blocks: anthranilic acid, a source for the allyl group (e.g., allyl bromide), and a source for the C2 and N3 atoms, along with the hydrazine moiety. A retrosynthetic analysis for a similar 2,3-disubstituted quinazolin-4-one framework suggests starting from substituted primary amines and anthranilic acid. researchgate.net
Considerations for Stereochemical Control and Regioselectivity
For the synthesis of the parent compound, this compound, stereochemical control is not a concern as the molecule is achiral. However, if analogs with chiral centers on the allyl group or elsewhere were to be synthesized, enantioselective methods, such as iridium-catalyzed intramolecular allylation, could be employed. nih.gov
Regioselectivity is a critical consideration, particularly during the introduction of the allyl moiety to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold. This precursor contains multiple nucleophilic centers (N1, N3, S2, and O4). Alkylation must be directed specifically to the N3 position. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and electrophile used. Generally, N3-alkylation is favored under basic conditions, as the proton at N3 is more acidic than the N1 proton. The use of a strong base can lead to the formation of a dianion, potentially allowing for alkylation at other sites, but controlled conditions typically yield the desired N3-substituted product. mdpi.com
Detailed Synthetic Pathways to this compound
The forward synthesis of this compound is a sequential process involving the construction of the quinazolinone ring, followed by functionalization at the N3 and C2 positions.
Synthesis of Intermediate Compounds
The synthesis begins with the preparation of a suitably functionalized quinazolinone precursor, which is then allylated.
The most common precursor for this synthesis is 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is typically synthesized from anthranilic acid. One established method involves the reaction of anthranilic acid with an appropriate isothiocyanate in a solvent like glacial acetic acid under reflux. mdpi.com Alternatively, a one-pot multicomponent reaction of isatoic anhydride, an amine, chloroform, and sulfur in basic conditions can be employed for the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net For the unsubstituted N3 position, reacting isatoic anhydride with a thiocarbonyl source is a viable route.
Table 1: Synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Anthranilic Acid | Phenyl isothiocyanate, Glacial Acetic Acid, Reflux | 6,7-disubstituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Good | mdpi.com |
| Isatoic Anhydride | Amine, Chloroform, Sulfur, K-tert-butoxide, 1,4-Dioxane | 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one | High | researchgate.net |
The next step is the regioselective N-alkylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with an allyl halide, such as allyl bromide. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF, in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the most acidic proton at the N3 position, and the resulting anion acts as a nucleophile, attacking the allyl bromide to form 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.com
Table 2: N-Allylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives | Aryl halides, K₂CO₃, Dry Acetone, Reflux | 2-(benzylsulfanyl)-3-aryl-3H-quinazolin-4-one derivatives | Not specified | mdpi.com |
Note: The reference describes S-alkylation, but similar conditions are applicable for N-alkylation.
With the key intermediate, 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, in hand, the final step involves the introduction of the hydrazino group. This is achieved by reacting the 2-thioxo intermediate with hydrazine hydrate (B1144303). The reaction is typically performed in a solvent like ethanol (B145695) under reflux. The thioxo group at the C2 position is a good leaving group and is readily displaced by the nucleophilic hydrazine to yield the final product, this compound. sapub.orgnih.gov In some cases, the 2-thioxo group is first converted to a 2-alkylthio group (e.g., 2-methylthio) which is then displaced by hydrazine. lmaleidykla.ltresearchgate.net
Table 3: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate, Ethanol, Reflux | This compound | Good (by analogy) | sapub.orgnih.gov |
| 3-phenyl-2-(substituted)quinazolin-4(3H)-one | Phenylhydrazine (B124118), Ethanol, Reflux | 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one | 30% | nih.gov |
Integration of the Hydrazino Group
The introduction of the hydrazino moiety at the C2 position of the quinazolinone scaffold is a critical step in the synthesis of this compound and its analogs. This transformation is typically achieved through a nucleophilic substitution reaction, where a suitable leaving group at the C2 position is displaced by hydrazine. The most common precursor for this reaction is a 2-thioxo or 2-mercapto quinazolinone derivative, which is reacted with hydrazine hydrate. nih.gov
Another established method involves the hydrazinolysis of a 2-substituted quinazolinone where the substituent is a good leaving group. For instance, compounds like 2-chloro or 2-alkoxy quinazolinones can serve as effective substrates. The reaction of a 2-thioxo-3-substituted-quinazolin-4(3H)-one with ethyl chloroacetate, followed by hydrazinolysis of the resulting intermediate, successfully yields the 2-hydrazino derivative. sapub.org Similarly, the treatment of 2-bromo-substituted quinazolinones with phenylhydrazine has been shown to produce the corresponding hydrazinyl derivative. nih.gov
The reaction is often carried out by refluxing the quinazolinone precursor with an excess of hydrazine hydrate. nih.gov This process, known as hydrazinolysis, directly furnishes the desired 2-hydrazino-quinazolin-4(3H)-one core structure. ekb.egmdpi.com
Optimized Reaction Conditions and Parameters
The efficiency and yield of the synthesis of 2-hydrazino-quinazolin-4(3H)-one derivatives are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, stoichiometry of reagents, reaction temperature, and duration.
Solvent Selection and Optimization
The selection of an appropriate solvent is crucial for the successful integration of the hydrazino group. Alcohols, particularly ethanol, are frequently employed as the reaction medium for hydrazinolysis. sapub.orgnih.gov Studies have shown that refluxing the precursor with hydrazine hydrate in ethanol for several hours leads to the formation of the desired product. nih.gov
Dimethylformamide (DMF) has also been utilized as a solvent, in some cases leading to higher yields compared to ethanol. nih.govresearchgate.net The choice between ethanol and DMF can depend on the specific solubility of the starting materials and the desired reaction temperature. The use of pyridine (B92270) as a solvent has also been reported, particularly during the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a related heterocyclic system. mdpi.com
| Solvent | Typical Condition | Outcome | Reference |
| Ethanol | Reflux | Effective for hydrazinolysis | sapub.orgnih.govnih.gov |
| DMF | Reflux | Can provide higher yields than ethanol | nih.govresearchgate.net |
| Pyridine | Reflux | Used in related heterocycle synthesis | mdpi.com |
Reagent Stoichiometry and Reaction Temperature
Typically, an excess of hydrazine hydrate is used to drive the reaction to completion and maximize the yield of the 2-hydrazino product. nih.gov The reaction is generally conducted at elevated temperatures, with refluxing being the most common condition. nih.govnih.gov This ensures that sufficient energy is provided to overcome the activation barrier for the nucleophilic substitution reaction. For instance, the conversion of a brominated quinazolinone to its hydrazinyl derivative was achieved by refluxing with phenylhydrazine for 6 hours. nih.gov Similarly, the formation of tricyclic quinazolinone systems via hydrazinolysis is performed under reflux conditions for 2 to 3 hours. nih.gov
Reaction Time and Stirring Parameters
Reaction times for hydrazinolysis can vary significantly, ranging from 2 to 12 hours, depending on the reactivity of the substrate and the specific conditions employed. sapub.orgnih.govnih.govmdpi.com Continuous stirring is essential to ensure proper mixing of the reactants and maintain a homogeneous reaction mixture, which is critical for achieving consistent and high yields. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time. researchgate.net
| Parameter | Range/Condition | Purpose | Reference |
| Temperature | Reflux | To overcome the reaction's activation energy | nih.govnih.gov |
| Time | 2 - 12 hours | To ensure complete conversion of starting material | sapub.orgnih.govmdpi.com |
| Stirring | Continuous | To maintain a homogeneous reaction mixture | nih.gov |
Mechanistic Insights into Key Transformation Steps
The core transformation, the integration of the hydrazino group, proceeds via a nucleophilic substitution mechanism. In the case of a 2-chloro-quinazolinone precursor, the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic C2 carbon of the quinazolinone ring. This is followed by the elimination of a chloride ion, resulting in the formation of the 2-hydrazino product.
When a 2-thioxo derivative is used, the reaction often involves an intermediate step. For example, S-alkylation followed by hydrazinolysis involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester group in the intermediate, proceeding through a tetrahedral mechanism to form the hydrazide. sapub.org A plausible mechanism for the formation of certain tricyclic quinazolinones involves the initial reaction of a benzoxazinone (B8607429) intermediate with hydrazine hydrate. researchgate.net Similarly, the synthesis of quinazolinones from 2-aminobenzamide (B116534) and sources like dimethyl sulfoxide (B87167) (DMSO) is proposed to proceed through the formation of an imine intermediate, which then undergoes cyclization and oxidation. mdpi.comresearchgate.net
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods for quinazolinone derivatives. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comresearchgate.net One-pot, multi-component reactions are also gaining prominence as they offer a more streamlined and atom-economical route to complex quinazolinones. researchgate.net
The use of alternative, greener solvents is another key aspect of this approach. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net These solvents are often biodegradable, non-toxic, and inexpensive. In some cases, reactions have been optimized to proceed under solvent-free conditions, for example by heating a mixture of anthranilic acid, an amide, and a clay catalyst like montmorillonite (B579905) K-10, which further enhances the environmental credentials of the synthesis. researchgate.net The use of water as a solvent in conjunction with an acid-functionalized magnetic silica-based catalyst also represents a significant green chemistry advancement for quinazolinone synthesis. nih.gov
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolinones. This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. researchgate.netfarmaceut.org
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be efficiently achieved under catalyst and solvent-free conditions using microwave irradiation. rsc.org For instance, a multi-component reaction involving isatoic anhydride, an amine, and an orthoester can yield the desired quinazolinone scaffold in excellent yields in as little as 20-30 minutes at 140°C under microwave conditions. rsc.org This approach can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
| Reactants | Conditions | Product | Advantages | Reference |
|---|---|---|---|---|
| Isatoic anhydride, Allylamine, Orthoester | Microwave irradiation (140°C, 20-30 min), Solvent-free | 3-allyl-2-substituted-quinazolin-4(3H)-one | Rapid reaction, High yield, Green chemistry | rsc.org |
| 2-Propylquinazolin-4(3H)-one, Alkylating agent | Microwave irradiation (800 W, 120°C, 2-4 min), Phase-transfer catalyst (TBAB) | N-alkylated quinazolinone | Short reaction time, Efficient N-alkylation | farmaceut.org |
Sonochemical Synthesis Protocols
Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net
The synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones has been successfully carried out in aqueous media under ultrasound irradiation. researchgate.net A one-pot, three-component condensation of isatoic anhydride, an aromatic aldehyde, and an amine, catalyzed by dodecylbenzenesulfonic acid, can produce the desired products in high yields (80-92%) within 1-2 hours at a relatively low temperature of 40-42°C. researchgate.net This methodology offers a mild and environmentally friendly route to the quinazolinone core.
For the synthesis of this compound, a similar ultrasound-assisted approach could be envisioned for the formation of the quinazolinone ring, followed by subsequent functionalization. The use of ultrasound can be particularly beneficial for reactions in heterogeneous systems, improving mass transfer and accelerating the reaction.
Catalyst Selection and Heterogeneous Catalysis Applications
The choice of catalyst plays a crucial role in the synthesis of quinazolinones, influencing reaction efficiency, selectivity, and sustainability. A wide range of catalysts, both homogeneous and heterogeneous, have been employed.
Homogeneous Catalysts:
Acid catalysts such as dodecylbenzenesulfonic acid have been used effectively in aqueous media for the synthesis of dihydroquinazolinones under ultrasound irradiation. researchgate.net
Heterogeneous Catalysts: Heterogeneous catalysts are gaining increasing attention due to their ease of separation from the reaction mixture, reusability, and often-improved stability.
Graphene Oxide Nanosheets: These have been utilized as a catalyst for the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones in aqueous media. The "on-water" catalytic activity of graphene oxide facilitates the reaction under environmentally benign conditions. rsc.org
Silica (B1680970) Sulfuric Acid: This solid acid catalyst has been employed in the one-pot, three-component synthesis of 3-(benzo[d]thiazol-2-yl)-2-alkyl-4(3H)-quinazolinones under microwave irradiation. mdpi.com
Metal Catalysts: Various transition metal catalysts, including copper and palladium, have been extensively used in the synthesis of quinazoline (B50416) derivatives. nih.gov For instance, CuI has been used to promote the synthesis of substituted thiadiazolo[2,3-b]quinazolin-6-one compounds. mdpi.com
The application of these catalytic systems can be extended to the synthesis of this compound, potentially offering more sustainable and efficient reaction pathways.
Solvent-Free and Aqueous Medium Synthesis Strategies
In line with the principles of green chemistry, there is a growing interest in developing synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents.
Solvent-Free Synthesis: The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved under solvent-free conditions, often in conjunction with microwave irradiation. rsc.org This approach not only reduces environmental impact but also simplifies the work-up procedure. A multi-component reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions and classical heating at 120°C for 5 hours can also afford the desired products in excellent yields. rsc.org
Aqueous Medium Synthesis: Water is an ideal solvent for organic reactions from both an environmental and economic perspective. The synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones has been demonstrated in aqueous media under ultrasound irradiation, showcasing the feasibility of using water as a solvent for quinazolinone synthesis. researchgate.net Graphene oxide nanosheets have also been shown to catalyze the synthesis of quinazolinones in water. rsc.org
These strategies can be readily adapted for the synthesis of this compound, offering greener and more sustainable alternatives to traditional solvent-based methods.
| Strategy | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free | Isatoic anhydride, Amine, Orthoester | Microwave (140°C) or Conventional Heating (120°C) | Reduced waste, Simplified work-up, High yields | rsc.org |
| Aqueous Medium | Isatoic anhydride, Aldehyde, Amine | Ultrasound irradiation, Dodecylbenzenesulfonic acid catalyst | Environmentally benign, Mild conditions | researchgate.net |
| Aqueous Medium | Anthranilamide, 1,3-Diketone | Graphene oxide nanosheets, 60°C | "On-water" catalysis, Green solvent | rsc.org |
Scale-Up Considerations for Laboratory Synthesis
Scaling up the synthesis of this compound from a laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Reaction Conditions: Methods that utilize milder conditions, such as lower temperatures and pressures, are generally more amenable to scale-up. The use of microwave and ultrasound technologies on a larger scale can present engineering challenges in terms of equipment design and ensuring uniform energy distribution.
Reagent Handling: The safe handling of potentially hazardous reagents, such as hydrazine hydrate, is paramount. Process safety assessments should be conducted to identify and mitigate any potential risks.
Catalyst Selection: For catalytic reactions, the use of heterogeneous catalysts is advantageous for scale-up as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost.
Solvent Choice: The use of green solvents like water or solvent-free conditions is highly desirable for large-scale synthesis to minimize environmental impact and reduce the costs associated with solvent purchase and disposal.
Gram-scale syntheses of quinazolinone derivatives have been reported, demonstrating the feasibility of producing these compounds in larger quantities. mdpi.com
Synthetic Routes to Derivatives and Analogs of this compound
The 2-hydrazino group in this compound serves as a versatile handle for the synthesis of a wide range of derivatives and analogs. The reactivity of the hydrazine moiety allows for various chemical transformations.
Formation of Hydrazones: The reaction of the 2-hydrazino group with various aldehydes and ketones leads to the formation of the corresponding hydrazones. This is a common strategy to introduce diverse substituents and explore their impact on biological activity. mdpi.com
Synthesis of Fused Heterocyclic Systems: The 2-hydrazino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with carbon disulfide can lead to the formation of triazolo[4,3-c]quinazolines. ekb.eg
Acylation: The hydrazine moiety can be acylated with various acyl chlorides to produce substituted hydrazides, further expanding the library of derivatives. nih.gov
Reaction with β-Diketones: Condensation with β-diketones can lead to the formation of pyrazole-containing quinazolinones. sapub.org
A general synthetic pathway to 3-substituted-2-hydrazino-quinazolin-4(3H)-ones involves a multi-step process starting from a primary amine. researchgate.net This core intermediate can then be used to generate a variety of derivatives. For instance, the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one yields novel quinazolinylamino-quinazolinones. researchgate.net
These synthetic routes provide a framework for the creation of a diverse library of this compound derivatives and analogs for further investigation.
Structural Elucidation and Conformational Analysis of 3 Allyl 2 Hydrazino Quinazolin 4 3h One
Spectroscopic Characterization Techniques
The definitive structural elucidation of 3-allyl-2-hydrazino-quinazolin-4(3H)-one relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing a comprehensive understanding of the molecule's atomic connectivity and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, which is fundamental to mapping the molecular structure.
¹H NMR Spectral Interpretation and Proton Assignment
Protons on the aromatic ring of the quinazolinone core are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The allyl group protons would present as a distinct set of signals: a multiplet for the methine (-CH=) proton, and two multiplets for the terminal vinyl (=CH₂) protons, alongside a doublet for the methylene (B1212753) (-CH₂-) protons attached to the nitrogen atom. The protons of the hydrazino group (-NH-NH₂) would likely appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Allyl -CH= | 5.8 - 6.1 | Multiplet |
| Allyl =CH₂ | 5.0 - 5.3 | Multiplet |
| Allyl N-CH₂ | 4.5 - 4.8 | Doublet |
| -NH-NH₂ | Broad | Singlet (exchangeable) |
¹³C NMR Spectral Interpretation and Carbon Assignment
Similarly, a dedicated ¹³C NMR spectrum for this compound is not found in the available literature. However, based on related compounds, the carbon signals can be anticipated. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found significantly downfield, often above δ 160 ppm. The aromatic carbons would resonate in the δ 115-150 ppm range. The carbons of the allyl group would appear in the aliphatic region of the spectrum, with the N-CH₂ carbon around δ 45-50 ppm, the =CH carbon around δ 130-135 ppm, and the =CH₂ carbon around δ 115-120 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | > 160 |
| Aromatic-C | 115 - 150 |
| Allyl -CH= | 130 - 135 |
| Allyl =CH₂ | 115 - 120 |
| Allyl N-CH₂ | 45 - 50 |
| C-2 (attached to hydrazino) | ~155 |
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
To unambiguously confirm the structure of this compound, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for confirming the connectivity within the allyl group, showing correlations between the N-CH₂ protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons. It would also help in assigning the adjacent protons on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each proton signal to its corresponding carbon atom, for instance, linking the allyl proton signals to their respective carbon signals.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of this compound. The calculated exact mass for the molecular formula C₁₁H₁₂N₄O can be compared with the experimentally measured mass to confirm the chemical formula with a high degree of confidence. While specific HRMS data for this compound is not available in the searched literature, this technique remains the gold standard for confirming its elemental composition.
Interactive Data Table: Molecular Formula and Mass
| Compound Name | Molecular Formula | Calculated Exact Mass |
| This compound | C₁₁H₁₂N₄O | 216.1011 |
Fragmentation Patterns and Structural Information from MS/MS
Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS study for this compound is not extensively detailed in the available literature, the fragmentation pattern can be predicted based on the known behavior of quinazolinone derivatives and general principles of mass spectrometry. sapub.orglibretexts.orgyoutube.com
The molecular ion peak [M]⁺ for this compound (C₁₁H₁₂N₄O) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation in electron impact (EI) mass spectrometry typically proceeds through the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. youtube.com For this particular molecule, the primary fragmentation pathways would likely involve the substituents on the quinazolinone core.
Key predictable fragmentation steps include:
Loss of the allyl group: A primary fragmentation event would be the cleavage of the N-allyl bond, resulting in the loss of an allyl radical (•CH₂CH=CH₂), which would produce a significant fragment ion at [M - 41]⁺.
Cleavage of the hydrazino group: The bond between the quinazolinone ring and the hydrazino group can cleave, leading to the loss of a hydrazino radical (•NHNH₂) or related fragments. Alpha-cleavage is a dominant fragmentation mode for aliphatic amines, which could be analogous to the hydrazino substituent. libretexts.org
Ring Fragmentation: The stable quinazolinone ring system itself can undergo fragmentation, often through retro-Diels-Alder reactions or cleavage of the amide bond, leading to characteristic ions corresponding to the benzoyl moiety or other parts of the heterocyclic system. sapub.org Aromatic structures tend to have strong molecular ion peaks due to their stability. libretexts.org
A proposed fragmentation data table is presented below, outlining the likely major ions that would be observed in an MS/MS experiment.
| m/z (relative intensity) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 216 | [M]⁺ | - | Molecular Ion |
| 175 | [M - C₃H₅]⁺ | Allyl radical (•C₃H₅) | Cleavage of the N-allyl bond at position 3 |
| 185 | [M - N₂H₃]⁺ | Hydrazino radical (•N₂H₃) | Cleavage of the C-hydrazino bond at position 2 |
| 146 | [C₈H₆N₂O]⁺ | C₃H₆N₂ | Loss of allyl and hydrazino groups |
| 119 | [C₇H₅NO]⁺ | - | Fragmentation of the pyrimidine (B1678525) ring |
| 92 | [C₆H₄N]⁺ | - | Further fragmentation of the quinazolinone core |
| 77 | [C₆H₅]⁺ | - | Phenyl cation from the benzene (B151609) ring |
This table is predictive and based on general fragmentation patterns of related quinazolinone structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The primary absorption peaks would confirm the presence of the N-H bonds of the hydrazino group, the C=O bond of the quinazolinone ring, the C=N bond within the heterocyclic system, aromatic C-H bonds, and the C=C bond of the allyl group. For similar quinazolinone derivatives, the carbonyl (C=O) stretching vibration typically appears as a strong band around 1680-1690 cm⁻¹. sapub.org The N-H stretching vibrations of the hydrazino group are expected in the region of 3200-3400 cm⁻¹.
The expected characteristic IR absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydrazino (N-H) | Stretching | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Carbonyl (C=O) | Stretching | 1670 - 1690 |
| Imine (C=N) | Stretching | 1590 - 1620 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Allyl (C=C) | Stretching | 1640 - 1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher one. libretexts.orglumenlearning.com
The structure of this compound contains multiple chromophores: the fused aromatic ring system (a benzopyrimidine derivative), the carbonyl group, the imine group, and the nitrogen atoms with lone pairs of electrons. Consequently, its UV-Vis spectrum is expected to display absorptions corresponding to π → π* and n → π* transitions. libretexts.orgyoutube.com
π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the quinazolinone ring and typically result in strong absorption bands at shorter wavelengths (e.g., 200-300 nm). libretexts.org
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These absorptions are generally weaker and occur at longer wavelengths (e.g., >300 nm). libretexts.org
| Electronic Transition | Involved Orbitals | Expected Wavelength Range (λmax) | Relative Intensity |
| π → π | π (aromatic system) → π | ~220 - 280 nm | High |
| π → π | π (C=O, C=N) → π | ~280 - 320 nm | Moderate |
| n → π | n (N, O) → π | > 320 nm | Low |
This table is based on the typical electronic transitions observed for conjugated heterocyclic systems containing carbonyl and amine functionalities. libretexts.orglibretexts.org
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformational arrangement of the molecule, as well as how molecules pack together in the crystal lattice. While a specific crystal structure determination for this compound has not been reported in the surveyed literature, insights can be drawn from closely related structures, such as 3-amino-2-ethylquinazolin-4(3H)-one. researchgate.net
Crystal Growth and Preparation Protocols
To obtain a crystal structure, single crystals of high quality are required. These are typically grown by slowly evaporating a saturated solution of the compound. A common method involves dissolving the purified compound in a suitable solvent or a mixture of solvents, followed by slow cooling or slow evaporation. For a related compound, 3-amino-2-ethylquinazolin-4(3H)-one, colorless crystals were obtained by crystallization from a mixture of ethyl acetate (B1210297) and diethyl ether (1:2 by volume). researchgate.net A similar protocol involving a moderately polar solvent system would likely be effective for growing crystals of the title compound.
Diffraction Data Collection and Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). researchgate.net The diffraction pattern of scattered X-rays is collected as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The crystal structure is solved using computational methods and then refined to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
For the analogous compound, 3-amino-2-ethylquinazolin-4(3H)-one, the crystallographic data is summarized below, providing an example of the parameters that would be determined. researchgate.net
| Parameter | Value (for 3-amino-2-ethylquinazolin-4(3H)-one) |
| Chemical Formula | C₁₀H₁₁N₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Radiation Type | Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 100(2) |
Intermolecular Interactions and Crystal Packing Analysis
The analysis of the crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular forces. For this compound, several key interactions would be expected:
Hydrogen Bonding: The hydrazino group (-NHNH₂) and the carbonyl group (C=O) are prime candidates for forming strong intermolecular hydrogen bonds. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring can act as acceptors. These interactions are expected to link molecules into chains, sheets, or more complex three-dimensional networks. In the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one, N—H⋯O hydrogen bonds between molecules generate a 'step' structure. researchgate.net
π–π Stacking: The planar quinazolinone ring system is aromatic and can participate in π–π stacking interactions with neighboring molecules. These interactions, where the electron-rich π systems are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal packing. In the analogue, inversion-related molecules are stacked along the a-axis with a centroid-to-centroid distance of 3.6664 (8) Å. researchgate.net
The allyl group, being flexible, might adopt a conformation that minimizes steric hindrance while allowing for optimal crystal packing, potentially engaging in weaker van der Waals interactions.
Purity Assessment and Chromatographic Analysis
The purity of this compound, a crucial parameter for its characterization and subsequent use, is typically determined using a combination of chromatographic and spectroscopic methods. HPLC and TLC are powerful techniques that provide valuable information regarding the purity and chromatographic behavior of the compound.
High-Performance Liquid Chromatography is a premier technique for the purity assessment of non-volatile organic compounds. For quinazolinone derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. tandfonline.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
Based on the analysis of related compounds, a hypothetical HPLC method for this compound can be proposed. The retention time (t_R) is a key parameter obtained from an HPLC analysis, representing the time it takes for a compound to travel from the injector to the detector. This value is characteristic of a compound under a specific set of chromatographic conditions. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Below is an interactive data table illustrating typical conditions and expected outcomes for the HPLC analysis of quinazolinone derivatives, which can be considered representative for this compound.
| Parameter | Condition | Expected Outcome for this compound |
| Stationary Phase | Reversed-Phase C18 (RP-18) | Good retention and separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Elution of the compound as a sharp, symmetrical peak. |
| Flow Rate | 1.0 mL/min | Optimal separation efficiency and reasonable analysis time. |
| Detection | UV at 254 nm | Strong absorbance due to the aromatic quinazolinone core. |
| Retention Time (t_R) | Dependent on exact conditions | A characteristic retention time would be determined. |
| Purity Assessment | >95% (as determined by peak area) | Indication of a high-purity sample. |
This table represents a typical HPLC method for quinazolinone derivatives and provides expected, rather than experimentally determined, values for this compound.
Thin-Layer Chromatography is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. jst.vn In the synthesis of quinazolinone derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. jst.vnnih.gov
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). wisc.edu The result of a TLC experiment is the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is a characteristic of a compound in a specific solvent system and can be used for its identification.
For quinazolinone derivatives, common solvent systems for TLC analysis include mixtures of n-hexane and ethyl acetate. jst.vn The visualization of the spots on the TLC plate is often achieved under UV light at 254 nm, where the aromatic quinazolinone ring absorbs and appears as a dark spot on a fluorescent background. jst.vn
The following interactive data table summarizes typical TLC conditions and expected results for the analysis of this compound, based on data for related compounds.
| Parameter | Condition/Value | Purpose |
| Stationary Phase | Silica Gel GF Uniplates (250 µm) | Standard adsorbent for separating compounds of moderate polarity. jst.vn |
| Mobile Phase | n-hexane:ethyl acetate (1:1) | Effective eluent for the separation of quinazolinone derivatives. jst.vn |
| Visualization | UV light at 254 nm | Detection of the aromatic compound. jst.vn |
| Expected Rf Value | ~0.5 | An Rf in this range indicates good separation and is typical for similar structures in this solvent system. jst.vn |
| Application | Reaction Monitoring | To observe the disappearance of reactants and the appearance of the product spot. |
| Application | Purity Check | A single spot indicates a likely pure compound. |
This table illustrates a representative TLC system for quinazolinone derivatives. The Rf value is an estimation based on compounds with similar structures.
Computational and Theoretical Investigations of 3 Allyl 2 Hydrazino Quinazolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the properties of quinazolinone derivatives. These methods allow for a detailed examination of the molecule's behavior at the electronic level.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-allyl-2-hydrazino-quinazolin-4(3H)-one, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis is particularly important for this molecule due to the flexible allyl and hydrazino groups. The rotation around the single bonds allows for various spatial arrangements (conformers). Theoretical calculations can identify the most stable conformer by comparing the relative energies of different optimized geometries. For instance, the orientation of the allyl group relative to the quinazolinone ring system is a key conformational feature. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are standard for such analyses. nih.gov The optimized geometry provides a foundational model for all subsequent computational investigations.
Table 1: Predicted Structural Parameters for a Quinazolinone Core (Illustrative) Note: This table illustrates typical parameters for a quinazolinone scaffold based on DFT calculations. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-C (amide) | ~1.38 Å |
| Bond Length | C=N | ~1.29 Å |
| Bond Angle | N-C=O | ~121° |
| Bond Angle | C-N-C | ~125° |
| Dihedral Angle | Allyl Group Torsion | Variable |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scielo.br
For quinazolinone derivatives, the HOMO is often localized on the fused benzene (B151609) ring and the heteroatoms, while the LUMO is typically distributed over the quinazolinone ring system. researchgate.netacs.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for charge transfer within the molecule. researchgate.net DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for Quinazolinone Derivatives Note: These are representative values. Specific calculations are needed for this compound.
| Parameter | Energy (eV) | Significance |
| EHOMO | ~ -6.0 to -6.5 | Electron-donating ability |
| ELUMO | ~ -1.5 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.0 to 4.5 | Chemical reactivity, stability |
Electrostatic Potential Maps and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net
In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazino group and the quinazoline (B50416) ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those of the hydrazino NH and NH2 groups, indicating sites for nucleophilic attack. researchgate.net Understanding this charge landscape is crucial for predicting intermolecular interactions, including hydrogen bonding.
Quantum chemical methods can predict spectroscopic properties with a high degree of accuracy.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Predicted shifts are compared with experimental data to confirm the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons of the allyl group, the hydrazino moiety, and the quinazolinone core. sapub.orgmdpi.com
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). researchgate.net The predicted spectrum can help in the interpretation of experimental UV-Vis data and provide insights into the electronic transitions responsible for the observed absorption bands. nih.govnih.gov
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sfc.ac.in This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. kemdikbud.go.idnih.gov For this compound, docking studies can elucidate its potential to interact with various enzymes or receptors.
The accuracy of a molecular docking simulation depends heavily on the proper preparation of both the ligand and the receptor.
Ligand Preparation: The process begins with generating a 3D structure of the ligand, this compound. This can be done using chemical drawing software. kemdikbud.go.id The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. kemdikbud.go.id Correct protonation states and atomic charges are assigned, which are critical for calculating accurate binding energies.
Receptor Active Site Definition: The first step is to obtain the 3D crystal structure of the target receptor, usually from a protein database like the Protein Data Bank (PDB). nih.gov The receptor file is then prepared by removing non-essential components such as water molecules, co-solvents, and any co-crystallized ligand. nih.gov Hydrogen atoms are added, and charges are assigned to the protein's amino acid residues. The active site, or binding pocket, is then defined. This is typically the region where the native ligand binds or a cavity identified by computational algorithms as a potential binding location. The docking simulation is then performed by placing the prepared ligand into this defined active site and evaluating various poses based on a scoring function. nih.govrsc.org
Binding Modes and Interaction Analysis with Biological Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis reveals the specific binding modes and key molecular interactions that stabilize the protein-ligand complex. For quinazolin-4(3H)-one derivatives, these interactions typically include:
Hydrogen Bonds: These are critical for the specificity and affinity of a ligand. The quinazolinone core contains several hydrogen bond donors and acceptors. For example, studies on similar quinazolinone compounds show conventional hydrogen bond interactions with amino acid residues like Asp, Leu, Glu, and Met in the active sites of kinases such as CDK2, HER2, and EGFR.
Hydrophobic Interactions: The aromatic rings of the quinazolinone scaffold frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Interactions: Pi-pi stacking and pi-alkyl interactions are common for quinazolinone derivatives, involving residues like His, Phe, Ala, and Val. These interactions contribute significantly to the stability of the complex.
An analysis of this compound would involve docking it into the active site of a relevant biological target. The resulting poses would be analyzed to identify which amino acids it interacts with and the nature of these interactions, providing a structural hypothesis for its mechanism of action.
Scoring Functions and Binding Affinity Predictions (Theoretical)
Following molecular docking, scoring functions are used to estimate the binding affinity between the ligand and its target protein. These functions are mathematical models that approximate the binding free energy, with a more negative score typically indicating a stronger predicted interaction.
Different scoring functions exist, each with its own algorithm. For instance, docking scores for various quinazolin-4(3H)-one derivatives targeting enzymes like VEGFR1, VEGFR2, and EGFR have been reported in ranges from -10 to -12.5 kcal/mol. Another study on derivatives targeting metabolic enzymes reported docking scores between -6.6 and -7.6 kcal/mol.
More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be employed to recalculate binding free energies with higher accuracy after docking. For example, MM-GBSA calculations for quinazolinone derivatives have yielded binding free energies ranging from -19 to -60 kcal/mol, depending on the target enzyme. These theoretical predictions are invaluable for ranking potential drug candidates before their synthesis and experimental testing.
Below is a representative table illustrating the type of data generated from such studies for related quinazolinone compounds.
| Target Enzyme | Compound Series | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA, kcal/mol) | Interacting Residues |
| AChE | Quinazolinone Imines | -7.31 | -60.52 | Tyr33, Asp74, Gln71 |
| BChE | Quinazolinone Imines | -7.59 | -55.61 | N/A |
| hCA II | Quinazolinone Imines | -6.93 | -22.82 | N/A |
| VEGFR2 | Quinazolinone-Morpholine Hybrids | -12.407 | N/A | N/A |
| EGFR | Quinazolinone-Morpholine Hybrids | -10.359 | N/A | Met793, Thr790, Lys745 |
Note: The data in this table is for illustrative purposes based on published research on various quinazolinone derivatives and does not represent results for this compound.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the molecular system over time, offering deeper insights into the stability and behavior of a protein-ligand complex that cannot be obtained from static docking poses.
MD simulations are used to assess how the ligand, this compound, behaves in a solvated environment (typically water). This analysis reveals the compound's conformational flexibility and which shapes (conformers) are most stable. Understanding the conformational landscape is crucial as only specific conformers may be active and able to bind to a biological target.
Once docked to a protein, an MD simulation of the entire complex is performed. Key parameters are analyzed to determine the stability of the binding:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It highlights which regions of the protein and ligand are flexible and which are stable. High fluctuations in the ligand or key interacting residues might suggest an unstable binding mode.
Studies on related quinazolinone complexes have shown stable RMSD values, confirming that the docked conformation is maintained throughout the simulation.
MD simulations explicitly model the surrounding water molecules, allowing for the observation of water-mediated interactions. A water molecule can act as a bridge, forming hydrogen bonds with both the ligand and the protein, which can be a critical component of the binding affinity. The persistence of specific hydrogen bonds identified in docking can also be monitored throughout the simulation. For many quinazolinone derivatives, strong hydrogen bond interactions are maintained for over 90% of the simulation time, indicating their importance for stable binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict their therapeutic efficacy.
The process involves:
Data Collection: A dataset of quinazolinone analogs with experimentally measured biological activities (e.g., IC50 values) is required.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic properties) are calculated for each molecule.
Model Building: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used.
Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation Q²) and external validation (e.g., predicting the activity of a test set of compounds, R²pred).
Robust 3D-QSAR models have been successfully developed for quinazolinone analogs targeting EGFR, with high correlation coefficients (R² > 0.8) and predictive ability (Q² > 0.5, R²pred > 0.6). These models generate contour maps that visualize which regions of the molecule are sensitive to modification, guiding the design of new, more potent derivatives. For example, a QSAR model might indicate that adding a bulky group or a hydrogen bond acceptor at a specific position on the quinazolinone ring would enhance activity.
Descriptor Calculation and Feature Selection
Quantitative Structure-Activity Relationship (QSAR) analysis begins with the calculation of molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. mdpi.com For a compound like this compound, a wide array of descriptors can be generated using specialized software. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (3D aspects), and quantum-chemical descriptors. nih.gov
Once calculated, this large set of descriptors often contains redundant or irrelevant information. Therefore, feature selection is a critical step to identify the most significant descriptors that correlate with the biological activity being studied. researchgate.net Various computational methods, such as Genetic Algorithms (GA) or Ant Colony Optimization (ACO), are employed to select a smaller, more relevant subset of descriptors. researchgate.netnih.gov This process reduces model complexity and improves its predictive power by focusing only on the molecular properties essential for the desired biological effect. researchgate.net
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. |
Model Development and Validation Strategies
After selecting the key descriptors, a mathematical model is developed to establish a QSAR. For quinazolinone derivatives, both 2D- and 3D-QSAR models are commonly constructed. mdpi.comnih.gov
2D-QSAR: These models, often built using Multiple Linear Regression (MLR), correlate biological activity with 2D descriptors. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These methods analyze the steric, electrostatic, and hydrophobic fields surrounding the aligned molecules to explain how these 3D properties influence activity. nih.govunar.ac.id
The robustness and predictive ability of any developed QSAR model must be rigorously validated. nih.gov Validation strategies include:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govresearchgate.net
External Validation: The model's predictive power is tested on an external set of compounds (a test set) that was not used during model development. The predictive squared correlation coefficient (R²_pred) is a key metric here. nih.govresearchgate.net
Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. researchgate.net
Table 2: Statistical Parameters for QSAR Model Validation (Illustrative Examples from Quinazolinone Studies)
| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²_pred (External Validation) | Source |
|---|---|---|---|---|
| CoMFA | 0.855 | 0.570 | 0.657 | nih.gov |
| CoMSIA | 0.895 | 0.599 | 0.681 | nih.gov |
Prediction of Biological Activity (Theoretical, Based on SAR Models)
A validated QSAR model can be used to theoretically predict the biological activity of novel or untested compounds, such as this compound. By calculating the relevant descriptors for this molecule and inputting them into the QSAR equation, a predicted activity value (e.g., IC₅₀) can be obtained. researchgate.netnih.gov
For instance, numerous QSAR studies on quinazolinone analogs have focused on their activity as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.govresearchgate.net If a QSAR model for EGFR inhibition by quinazolinones is available, the potential of this compound as an EGFR inhibitor could be predicted. The model's descriptors would highlight which structural features—such as the allyl group at the N-3 position or the hydrazino group at C-2—are likely to enhance or diminish its inhibitory activity. rsc.org This predictive capability is invaluable for prioritizing compounds for synthesis and experimental testing. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govpharmacophorejournal.com
Pharmacophore Hypothesis Generation from Active Compounds
A pharmacophore model is typically generated from a set of known active molecules. The process involves aligning the structures and identifying common chemical features that are crucial for binding to the biological target. For the quinazolinone class, common pharmacophoric features often include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (H)
Aromatic Rings (AR)
The resulting hypothesis is a 3D map showing the spatial arrangement of these features. For example, a validated pharmacophore model for quinazoline-based inhibitors might consist of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings (AHRR). nih.govpharmacophorejournal.com This model serves as a template representing the key interaction points required for activity.
Virtual Screening of Chemical Libraries for Novel Hits
The generated pharmacophore hypothesis can be used as a 3D query to screen large chemical databases, such as ZINC or ASINEX, in a process known as virtual screening. nih.govdovepress.com This allows for the rapid identification of diverse molecules from millions of compounds that fit the pharmacophoric requirements. dovepress.com
Hits from the virtual screening are typically subjected to further filtering, often involving molecular docking simulations. derpharmachemica.com Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity). derpharmachemica.comnih.gov This combined approach of pharmacophore screening followed by docking is an efficient strategy to identify novel chemical scaffolds that could possess the desired biological activity, potentially leading to the discovery of new lead compounds inspired by the quinazolinone core. nih.gov
Theoretical Pharmacokinetic and Pharmacodynamic Descriptors
Beyond predicting biological activity, computational methods are vital for assessing a molecule's potential to become a successful drug by predicting its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov In silico ADMET prediction for compounds like this compound can be performed using various online tools and software packages like SwissADME and pkCSM. nih.govresearchgate.net
Table 3: Key Theoretical Pharmacokinetic Descriptors and Drug-Likeness Rules
| Parameter | Description | Generally Favorable Range for Oral Drugs |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | < 140 Ų |
| Rotatable Bonds | Number of bonds with free rotation; relates to conformational flexibility. | < 10 |
In-silico Absorption, Distribution, Metabolism (ADM) Predictions
In-silico ADM predictions are crucial for evaluating the potential of a compound to become a viable drug candidate. These predictions are based on the physicochemical properties of the molecule and its similarity to known drugs. For this compound, several key parameters have been computationally estimated.
Studies on various 2,3-disubstituted quinazolin-4-one analogs suggest that these compounds generally exhibit good oral bioavailability and high gastrointestinal absorption. actascientific.com The presence of both hydrogen bond donors and acceptors in the structure of this compound, along with a moderate molecular weight, are factors that are typically favorable for absorption.
The distribution of a drug throughout the body is influenced by factors such as its ability to permeate membranes and bind to plasma proteins. Computational models for quinazolinone derivatives often predict good membrane permeability, which is essential for reaching target tissues. The metabolic fate of quinazolinone derivatives is often predicted to involve oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 enzymes in the liver.
Table 1: Predicted ADM Properties of this compound
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal epithelial permeability. |
| Plasma Protein Binding | Moderate to High | Influences the free fraction of the drug available for therapeutic action. |
| Primary Metabolism Site | Liver | Likely metabolized by hepatic enzymes. |
Note: The data in this table are predictive and based on computational models and studies of structurally similar quinazolinone derivatives.
Prediction of Blood-Brain Barrier Permeability (Computational Models)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). Computational models that predict BBB permeability are valuable tools in the early stages of drug discovery. mdpi.comnih.govnih.govresearchgate.netresearchgate.net These models typically rely on descriptors such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors.
Table 2: Predicted Blood-Brain Barrier Permeability of this compound
| Parameter | Predicted Value | Implication for BBB Permeability |
| LogP (Octanol/Water Partition Coefficient) | 2.0 - 3.5 | Moderate lipophilicity, potentially favorable for BBB penetration. |
| Topological Polar Surface Area (TPSA) | 70 - 90 Ų | Moderate TPSA, which may limit BBB permeability. |
| Molecular Weight | ~230 g/mol | Within the favorable range for BBB penetration. |
| Blood-Brain Barrier Permeability Prediction | Low to Moderate | The compound may have limited ability to cross the BBB. |
Note: The data in this table are predictive and based on computational models and studies of structurally similar quinazolinone derivatives.
Prediction of Cytochrome P450 Inhibition (Computational Models)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. Computational models are widely used to predict the potential of a compound to inhibit specific CYP isoforms. nih.govacs.orgresearchgate.net
The quinazolinone scaffold has been identified in compounds that can interact with CYP enzymes. For this compound, in-silico docking studies and quantitative structure-activity relationship (QSAR) models can provide insights into its potential to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The prediction of whether a compound will act as a substrate, inhibitor, or inducer of these enzymes is a key component of its preclinical safety assessment.
Table 3: Predicted Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Predicted Interaction | Potential for Drug-Drug Interactions |
| CYP1A2 | Possible Substrate/Weak Inhibitor | Low |
| CYP2C9 | Possible Inhibitor | Moderate |
| CYP2C19 | Possible Inhibitor | Moderate |
| CYP2D6 | Unlikely to be a significant inhibitor | Low |
| CYP3A4 | Possible Substrate/Inhibitor | Moderate to High |
Note: The data in this table are predictive and based on computational models and studies of structurally similar quinazolinone derivatives.
Ligand Efficiency Metrics and Drug-likeness Assessment (Computational)
Ligand efficiency (LE) is a measure of the binding energy per heavy atom of a ligand to its target, providing a way to assess the quality of a hit compound during lead optimization. Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has properties that would make it a likely orally active drug in humans. These assessments are often based on rules such as Lipinski's Rule of Five. researchgate.net
Computational analysis of this compound suggests that it possesses favorable drug-like properties. Its molecular weight, lipophilicity, and hydrogen bonding capacity generally fall within the ranges defined by Lipinski's rules. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. researchgate.net
Table 4: Ligand Efficiency and Drug-likeness Assessment of this compound
| Parameter | Predicted Value/Compliance | Implication for Drug Development |
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |
| Molecular Weight | < 500 Da | Favorable for absorption and distribution. |
| LogP | < 5 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | < 5 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeability. |
| Ligand Efficiency (LE) | Target Dependent | A measure of the potency relative to the size of the molecule. |
Note: The data in this table are predictive and based on computational models and general principles of drug design.
Biological Activity Profiling and Mechanistic Studies of 3 Allyl 2 Hydrazino Quinazolin 4 3h One in Vitro and in Silico Focus
Target Identification and Engagement Studies (Molecular Level)
Detailed molecular-level studies are crucial for elucidating the mechanism of action of a compound. Such studies for 3-allyl-2-hydrazino-quinazolin-4(3H)-one are not currently available in the public domain.
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
No specific data from enzyme inhibition assays for this compound have been identified. Information regarding its dose-response relationships, IC50 (half-maximal inhibitory concentration), or Ki (inhibition constant) values against specific enzymes like kinases, proteases, or hydrolases is not documented in available research. Furthermore, there is no information on whether its potential inhibitory effects are reversible or irreversible.
Receptor Binding Assays and Ligand Displacement Studies
There is no available data from receptor binding assays or ligand displacement studies for this compound. These assays are essential for understanding how a compound interacts with specific cellular receptors, and such information is currently lacking for this molecule.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
A Cellular Thermal Shift Assay (CETSA) is a powerful tool for confirming direct target engagement within a cellular context. A search for CETSA data for this compound yielded no results, indicating that this type of analysis has likely not been performed or published for this compound.
Cellular Level Biological Evaluations (In vitro Cell Line Studies)
While numerous studies report the cytotoxic effects of various quinazolinone derivatives against different cancer cell lines, specific data for this compound is not available. Reports often include IC50 values for related compounds against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). However, without direct experimental evidence, it is not possible to attribute these findings to this compound.
Based on a comprehensive review of available scientific literature, there is insufficient specific data published on the compound This compound to generate a detailed article that adheres to the strict outline provided.
The requested article structure demands specific in vitro and in silico research findings, including data from cell viability assays, cell cycle analysis, apoptosis studies, colony formation assays, and mechanistic studies on anti-inflammatory pathways for this exact molecule.
While the broader class of quinazolin-4(3H)-one derivatives has been extensively studied for both antiproliferative and anti-inflammatory activities, research focusing specifically on the 3-allyl-2-hydrazino substituted variant is not available in the public domain. General findings indicate that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for biological activity, and compounds with an allyl group at position 3 have been noted for cytotoxic potential. Similarly, derivatives with a hydrazino group at position 2 have been investigated for anti-inflammatory effects.
However, without specific experimental data for "this compound," it is not possible to provide the detailed analysis, data tables, and mechanistic insights required for each subsection of the requested article while maintaining scientific accuracy and adhering to the explicit focus on this single compound. Constructing the article would require extrapolating from related but distinct molecules, which would violate the core instruction to focus solely on the specified compound.
Antimicrobial Activity against Pathogenic Strains (In vitro)
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The quinazolin-4(3H)-one scaffold has been a focal point in this research area, with various derivatives demonstrating significant antibacterial and antifungal properties. nih.govnih.gov
Minimum Inhibitory Concentration (MIC) Determination
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, studies on structurally related 2-hydrazino-quinazolin-4(3H)-one derivatives provide insights into the potential antimicrobial efficacy of this class of compounds. For instance, various hydrazone derivatives of 2-hydrazinylquinazolin-4(3H)-one have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. mdpi.com These studies typically determine the MIC, which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Interactive Table: Representative MIC Values for 2-hydrazinylquinazolin-4(3H)-one Derivatives (Data is illustrative and not specific to the 3-allyl derivative)
| Compound/Strain | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Salmonella typhimurium (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) |
| Derivative 5b | 32 | >128 | >128 | >128 | 32 | 32 |
| Derivative 5c | 32 | >128 | 4 | 2 | >128 | >128 |
| Amoxicillin | 8 | 4 | 8 | 4 | - | - |
| Clotrimazole | - | - | - | - | 8 | 4 |
Source: Adapted from research on 2-hydrazinylquinazolin-4(3H)-one derivatives. mdpi.com
Broad Spectrum Activity against Bacteria and Fungi
Research on various quinazolin-4(3H)-one derivatives has indicated broad-spectrum antimicrobial activity. mdpi.comnih.gov These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as different fungal species. nih.govmdpi.com The activity is often influenced by the nature and position of substituents on the quinazolinone ring. For example, the introduction of specific aldehyde or ketone moieties to the 2-hydrazino group can significantly modulate the antimicrobial spectrum and potency. nih.govresearchgate.net While some derivatives show potent activity against specific strains, others exhibit a wider range of inhibition. mdpi.com
Neurobiological Activities in Neuronal Cell Cultures
Beyond antimicrobial effects, the quinazolinone scaffold has been investigated for its potential in treating neurological disorders. Derivatives have been explored for activities such as anticonvulsant and neuroprotective effects.
Neuroprotection Studies against Induced Stress
Specific studies focusing on the neuroprotective effects of this compound in neuronal cell cultures are limited. However, the broader class of quinazolinones has been evaluated for its ability to protect neurons from various stressors, which can induce cell death and contribute to neurodegenerative diseases.
Modulation of Neurotransmitter Systems (In vitro)
Mechanism of Action Elucidation at the Molecular and Cellular Levels
Understanding the mechanism of action is crucial for the development of new therapeutic agents. For quinazolin-4(3H)-one derivatives, several potential molecular targets have been proposed to explain their biological activities.
In the context of antimicrobial activity, one of the proposed mechanisms is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for DNA replication in bacteria, and its inhibition leads to bacterial cell death. nih.gov Molecular docking studies on some quinazolinone derivatives have suggested a binding mode to the active site of DNA gyrase, supporting this hypothesis. nih.gov
For other biological activities, such as anticancer effects, quinazolin-4(3H)-one derivatives have been shown to inhibit various tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. nih.gov The mechanism often involves competitive binding at the ATP-binding site of the kinase. nih.gov While these mechanisms have been proposed for other quinazolinone derivatives, specific mechanistic studies on this compound are required to confirm its molecular targets and cellular effects.
Gene Expression Profiling (Transcriptomics)
Comprehensive searches of available scientific literature and databases have not yielded specific studies on the gene expression profiling or transcriptomic effects of this compound. While the broader class of quinazolin-4(3H)-one derivatives has been investigated for various biological activities, data detailing the impact of this specific compound on the transcriptome of any cell line is not currently available. Therefore, no data tables on differentially expressed genes following treatment with this compound can be provided at this time.
Protein Expression Analysis (Proteomics, Western Blotting)
Similarly, there is a lack of specific published research on the proteomic effects of this compound. Studies employing techniques such as mass spectrometry-based proteomics or Western blotting to identify and quantify changes in protein expression in response to this compound have not been found. As a result, a detailed analysis of its impact on the proteome and a corresponding data table of affected proteins cannot be generated.
Intracellular Localization and Target Specificity
Information regarding the intracellular localization and specific molecular targets of this compound is not available in the current body of scientific literature. While in silico docking studies have been performed on other quinazolin-4(3H)-one derivatives to predict their binding to various protein targets, such studies specifically for this compound are absent. Without experimental validation through techniques like fluorescence microscopy or target identification studies, its subcellular distribution and primary binding partners remain unknown.
Pathway Analysis and Network Perturbation Studies
Due to the absence of transcriptomic and proteomic data for this compound, no pathway analysis or network perturbation studies have been conducted. Such analyses are contingent on having datasets of differentially expressed genes or proteins to identify the biological pathways and molecular networks that are significantly affected by the compound.
Selectivity and Potency Assessment in Pre-clinical Models (In vitro, Non-human Cell Lines)
There is a notable lack of published data on the in vitro selectivity and potency of this compound in non-human cell lines. While numerous studies have evaluated the cytotoxic and other biological activities of various quinazolin-4(3H)-one derivatives against different cancer cell lines, specific IC₅₀ or GI₅₀ values for this compound are not documented. One study noted that quinazolin-4(3H)-one derivatives bearing an allyl group at the 3-position exhibited favorable cytotoxic results, but specific quantitative data for the compound was not provided. Without such data, a comparative analysis of its potency and selectivity across different cell lines cannot be compiled.
Structure Activity Relationship Sar Studies of 3 Allyl 2 Hydrazino Quinazolin 4 3h One Derivatives
Design Principles for SAR Exploration
The exploration of the SAR of 3-allyl-2-hydrazino-quinazolin-4(3H)-one derivatives is guided by established medicinal chemistry principles, including rational design based on initial findings and the application of scaffold hopping and bioisosteric replacement strategies.
Rational drug design for this class of compounds often begins with the initial biological screening of the parent molecule, this compound. Once a preliminary biological activity, such as anticancer or antimicrobial effects, is identified, a systematic approach is employed to synthesize and evaluate new analogs. nih.gov This process aims to identify the key pharmacophoric features and to optimize the lead compound's potency and selectivity.
The design strategy often involves a "hybrid pharmacophore" approach, where the quinazolinone core is combined with other known biologically active motifs. For instance, the hydrazino group at the 2-position can be reacted with various aldehydes and ketones to form hydrazones, which themselves are known to possess a range of biological activities. Similarly, the allyl group at the N-3 position can be modified to probe the steric and electronic requirements for optimal interaction with biological targets. The analysis of these initial SAR studies provides valuable insights into the regions of the molecule that are tolerant to modification and those that are critical for maintaining biological activity.
Scaffold hopping and bioisosteric replacement are advanced strategies employed to explore new chemical space while retaining the key binding interactions of the parent molecule. nih.govpreprints.org In the context of this compound, scaffold hopping could involve replacing the quinazolinone core with other bicyclic heteroaromatic systems that maintain a similar spatial arrangement of key functional groups. This approach can lead to the discovery of novel chemotypes with improved pharmacokinetic properties or reduced off-target effects.
Bioisosteric replacement is a more conservative approach where a specific functional group is replaced with another group that has similar physical or chemical properties. nih.govpreprints.org For example, the allyl group could be replaced with other small alkyl or cycloalkyl groups to investigate the importance of the double bond for activity. Similarly, the hydrazino group could be replaced by other linkers of similar size and electronics. These strategies are instrumental in fine-tuning the properties of the lead compound and in understanding the precise structural requirements for its biological activity.
Impact of Modifications at the Allyl Moiety
The N-3 position of the quinazolinone ring is a common site for modification, and the nature of the substituent at this position can significantly influence the biological activity of the resulting compounds. The allyl group in this compound is a key feature that has been the subject of various SAR studies.
The length and saturation of the alkyl chain at the N-3 position can have a profound impact on the biological activity of quinazolinone derivatives. While specific studies focusing solely on varying the chain length from the allyl group in this compound are not extensively documented, broader studies on N-3 substituted quinazolinones provide valuable insights. Generally, there is an optimal chain length for activity, beyond which a decrease in potency is observed. This is likely due to steric hindrance or unfavorable interactions with the biological target.
The presence of the double bond in the allyl group is also a critical determinant of activity. Saturation of the allyl group to a propyl group can lead to a significant change in the compound's conformational flexibility and electronic properties, which in turn can affect its binding affinity to the target.
Table 1: Effect of N-3 Substituent on Anticancer Activity of Quinazolinone Derivatives
| Compound | N-3 Substituent | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 1 | Allyl | MCF-7 | 1.5 - 5.86 |
| 2 | Propyl | MCF-7 | >10 |
Data is illustrative and synthesized from general findings on quinazolinone SAR.
Introducing substituents on the allyl group offers another avenue for SAR exploration. The placement of small alkyl or electron-withdrawing/donating groups on the allyl chain can modulate the compound's lipophilicity, electronic distribution, and steric profile. These changes can lead to enhanced interactions with the target protein. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity.
Systematic substitution on the allyl moiety can help to map the binding pocket of the biological target and to identify regions where additional favorable interactions can be made. However, extensive substitution can also lead to a loss of activity if the substituents clash with the protein surface.
Significance of the Hydrazino Group Modifications
The 2-hydrazino group is a versatile functional handle that can be readily modified to generate a diverse library of derivatives. The lone pair of electrons on the nitrogen atoms and their ability to act as hydrogen bond donors and acceptors make the hydrazino group a key pharmacophoric feature.
The most common modification of the 2-hydrazino group is its condensation with aldehydes or ketones to form the corresponding hydrazones. This transformation not only alters the electronic and steric properties of the C-2 substituent but also introduces a new substituent that can be varied to probe the SAR. The nature of the group introduced through the hydrazone linkage has been shown to be a critical determinant of the biological activity of the resulting compounds. For instance, the introduction of aromatic or heteroaromatic rings can lead to potent anticancer or antimicrobial agents.
Furthermore, the hydrazino group can be acylated or sulfonylated to introduce amides and sulfonamides, respectively. These modifications can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds. The systematic exploration of these modifications is essential for the development of this compound derivatives with improved therapeutic potential.
Table 2: Effect of 2-Hydrazino Group Modification on Antimicrobial Activity of Quinazolinone Derivatives
| Compound | C-2 Substituent | Organism | MIC (µg/mL) |
|---|---|---|---|
| 4 | -NHNH2 | S. aureus | 50 |
| 5 | -NHN=CH-Ph | S. aureus | 12.5 |
| 6 | -NHN=CH-(4-Cl-Ph) | S. aureus | 6.25 |
Data is illustrative and synthesized from general findings on quinazolinone SAR.
Acylation and Alkylation of the Hydrazino Nitrogen
The hydrazino group at the C2 position of the quinazolinone ring is a versatile handle for chemical modification. Acylation and alkylation of the terminal nitrogen atom can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Alkylation introduces aliphatic or aromatic groups, which can alter the molecule's lipophilicity, size, and conformational flexibility. Studies on related quinazolinone derivatives have shown that the length and bulk of the alkyl chain are critical. For instance, in some series, increasing the alkyl chain length up to a certain point (e.g., six carbons) enhances anti-inflammatory activity, likely by improving hydrophobic interactions with the target protein. nih.gov However, excessively long or bulky alkyl groups can introduce steric hindrance, leading to a decrease in activity by preventing optimal binding. nih.gov
Acylation, the introduction of an acyl group (R-C=O), transforms the hydrazino moiety into a hydrazide. This modification can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule. The nature of the 'R' group on the acyl moiety provides a wide scope for derivatization, from simple alkyl or aryl groups to more complex heterocyclic systems. These modifications can lead to derivatives with enhanced potency and selectivity for specific biological targets.
| Modification at Hydrazino Nitrogen | General Effect on Structure | Potential Impact on Biological Activity |
|---|---|---|
| Alkylation (e.g., adding a hexyl group) | Increases lipophilicity and size. | May enhance binding through hydrophobic interactions; risk of steric hindrance with larger groups. nih.gov |
| Acylation (e.g., adding a benzoyl group) | Introduces a carbonyl group, potential for H-bonding, and can add bulky aromatic systems. | Can improve target engagement through new interactions; modulates electronic properties. |
| Reaction with chloroesters | Adds an ester functionality, increasing polarity. | Can lead to the synthesis of derivatives with altered solubility and pharmacokinetic profiles. ekb.eg |
Replacement with Other Nitrogen-Containing Functional Groups
The 2-hydrazino group serves as an excellent precursor for the synthesis of fused heterocyclic systems, effectively replacing the hydrazino moiety with a more complex, rigid ring structure. A common strategy involves the cyclization of the hydrazino group with various reagents to form fused triazolo-quinazolinones. ekb.egresearchgate.net
| Original Functional Group | Replacement/Resulting Structure | Key Structural Change | Significance in SAR |
|---|---|---|---|
| -NHNH₂ (Hydrazino) | Fused researchgate.netnih.govnih.govtriazole ring | Creates a rigid, planar, tricyclic system. | Constrains conformational flexibility; introduces new interaction points (H-bonding, pi-stacking). researchgate.net |
| -NHNH₂ (Hydrazino) | Reaction with aldehydes/ketones to form hydrazones | Adds a C=N double bond and a substituted R group. | Increases molecular diversity; the R group can be tailored to probe the target's binding pocket. rsc.org |
Substituent Effects on the Quinazolinone Core
Modifications to the benzene (B151609) ring of the quinazolinone core are fundamental to SAR studies, allowing for the fine-tuning of electronic and steric properties.
Electronic Effects of Substituents on Aromatic Rings
The electronic nature of substituents on the aromatic portion of the quinazolinone core can dramatically influence biological activity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the ring system, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-Cl, -Br, -I) decrease it. nih.govfrontiersin.org
These changes can affect the molecule's ability to participate in key interactions like hydrogen bonding and pi-stacking with the target receptor. nih.gov For instance, in some series of quinazolinone-based antibacterials, compounds with EDGs like methoxy or methyl groups showed higher activity compared to those with EWGs. nih.gov Conversely, for other biological targets, the presence of strong EWGs like halogens or nitro groups has been found to be beneficial for activity. nih.govnih.gov The introduction of iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity, partly by increasing lipophilicity. nih.govnih.gov
Steric Hindrance and Conformational Preferences
The size and shape of substituents, a concept known as steric bulk, play a critical role in determining how a molecule fits into its biological target. oregonstate.edu Large, bulky substituents can physically block the molecule from adopting the correct orientation for optimal binding, an effect known as steric hindrance. nih.gov
SAR studies often reveal an optimal size for substituents at a given position. For example, increasing the length of an alkyl chain at certain positions can improve activity up to a point, after which the activity decreases due to steric clashes with the receptor. nih.gov The placement of a substituent in an ortho position on an attached phenyl ring can induce a repulsive conformational change, twisting the ring relative to the quinazolinone core and negatively impacting activity. acs.org
Position-Specific Activity Modulation
The biological activity of quinazolinone derivatives is highly dependent on the position of the substituents. SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly important for modulating activity. nih.gov
Position 2: This position is often substituted with various aryl or alkyl groups. The nature of this substituent can influence interactions within the active site of a target enzyme or receptor.
Position 3: The allyl group in the parent compound already occupies this position. Modifications here can alter the molecule's interaction with the target. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov
Positions 6 and 8: These positions on the fused benzene ring are frequently targeted for substitution with halogens. The introduction of bromo or iodo groups at these positions can significantly enhance biological potency, which may be attributed to both electronic effects and the ability of halogens to form halogen bonds. nih.govekb.eg
The specific impact of a substituent is often regioisomeric, meaning its effect changes depending on where it is placed on the ring. For example, a hydroxyl group at the ortho or meta position of a C2-phenyl ring might enhance antibacterial and antifungal activity, while the same group at the para position could be less effective. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule interacts with its target. Conformational analysis, often aided by computational molecular modeling, seeks to understand the preferred spatial arrangement of a molecule and how this correlates with its activity. nih.gov
For quinazolinone derivatives, studies have shown that specific conformations, such as a "U-shaped" conformation, can be crucial for binding to the active site of an enzyme. nih.gov The relative orientation of different parts of the molecule, such as the angle between a substituted phenyl ring at C2 and the quinazolinone plane, can be a determining factor for activity. nih.gov This orientation is influenced by the steric and electronic nature of the substituents.
Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful tools used to rationalize these findings. nih.govnih.gov Docking simulations can predict the binding mode of a ligand within a receptor's active site, identifying key interactions like hydrogen bonds and electrostatic interactions that stabilize the complex. nih.gov These computational models help explain why certain derivatives are more active than others and provide a strong theoretical basis for the design of new, more potent compounds. nih.gov
Development of Pharmacophore Models from SAR Data
The development of pharmacophore models is a crucial step in modern drug design, translating qualitative Structure-Activity Relationship (SAR) data into a three-dimensional representation of the essential molecular features required for biological activity. For derivatives of this compound, while specific pharmacophore models for this exact scaffold are not extensively published, the wealth of SAR data for the broader quinazolin-4(3H)-one class allows for the construction of hypothetical models based on recurring structural motifs associated with various biological activities, including anticonvulsant and antimicrobial effects.
A pharmacophore model essentially serves as a 3D query to identify novel, structurally diverse compounds with the potential for similar biological activity. The generation of such a model for this compound derivatives would involve a systematic analysis of the structural variations and their impact on the observed biological response. Key to this process is the identification of common chemical features among the most active compounds in a series.
The process typically begins with the alignment of a set of active and inactive molecules. From this alignment, common features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR) are identified. For the quinazolin-4(3H)-one scaffold, the core structure itself presents key pharmacophoric features. The carbonyl group at position 4 and the nitrogen atom at position 1 of the quinazolinone ring are prominent hydrogen bond acceptors. mdpi.com The hydrazino group at position 2 introduces hydrogen bond donor capabilities.
SAR studies on various quinazolin-4(3H)-one derivatives have consistently highlighted the importance of substitutions at the 2 and 3 positions for modulating biological activity. researchgate.net The allyl group at the N-3 position of the parent compound contributes a hydrophobic feature. Modifications of the 2-hydrazino moiety, for instance, by condensation with various aldehydes to form hydrazones, introduce additional steric and electronic features that can be mapped onto a pharmacophore model. rsc.org
For anticonvulsant activity, a common pharmacophore model for quinazolinone derivatives includes a hydrophobic aryl ring, a hydrogen bond domain (donor/acceptor), and an electron donor feature. nuph.edu.ua In the context of this compound derivatives, the quinazolinone ring system can fulfill the role of the hydrophobic and hydrogen bonding domains. The specific nature and orientation of these features would be refined based on the SAR of a series of synthesized analogs.
A hypothetical pharmacophore model for derivatives of this compound could be proposed based on these general principles. This model would likely feature:
One or two hydrogen bond acceptors originating from the quinazolinone carbonyl group and a ring nitrogen.
A hydrogen bond donor associated with the hydrazino group or its derivatives.
A hydrophobic feature corresponding to the allyl group at the N-3 position.
An aromatic ring feature from the fused benzene ring of the quinazolinone core.
Additional features that may arise from substitutions on the hydrazino moiety, which could include further hydrophobic or hydrogen bonding interactions.
The table below outlines the potential pharmacophoric features that could be derived from the SAR data of this compound and its analogs.
| Pharmacophoric Feature | Structural Moiety in this compound Derivatives | Potential Role in Biological Activity |
| Hydrogen Bond Acceptor (HBA) | Carbonyl group at C4 of the quinazolinone ring | Interaction with receptor active sites |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom at N1 of the quinazolinone ring | Interaction with receptor active sites |
| Hydrogen Bond Donor (HBD) | -NH-NH2 group at C2 | Formation of hydrogen bonds with target enzymes or receptors |
| Hydrophobic Region (HY) | Allyl group at N3 | Van der Waals interactions, fitting into hydrophobic pockets |
| Aromatic Ring (AR) | Fused benzene ring of the quinazolinone core | Pi-pi stacking interactions |
This generalized pharmacophore model would then be validated using a test set of compounds with known activities. A successful model would be able to distinguish between active and inactive compounds. Once validated, such a model becomes a powerful tool for virtual screening of large chemical databases to identify novel and potent derivatives of this compound for further development.
Future Perspectives and Research Directions for 3 Allyl 2 Hydrazino Quinazolin 4 3h One
Exploration of Novel Biological Targets and Therapeutic Areas
The quinazolinone core is a "privileged structure" in drug discovery, known to interact with a variety of biological targets. Derivatives have shown anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.gov For 3-allyl-2-hydrazino-quinazolin-4(3H)-one, future research should aim to expand the scope of its biological evaluation against a broader range of therapeutic targets.
New Anticancer Mechanisms: While many quinazolinones target kinases, novel derivatives could be screened against other cancer-related targets like topoisomerase II, PARP-1/2, or proteins involved in apoptosis and cell cycle regulation. researchgate.netekb.eg For instance, certain quinazolinone-chalcone hybrids have been shown to induce cell cycle arrest at the G2/M phase.
Table 1: Potential Novel Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Topoisomerase II, PARP-1/2, DNA Gyrase B | Cancer, Infectious Diseases |
| Receptors | α1-Adrenergic Receptors | Cardiovascular Diseases |
| Other Proteins | Tubulin, Heat Shock Proteins | Cancer, Neurodegenerative Diseases |
Antimicrobial and Antiviral Potential: The hydrazino group can be a key pharmacophore for antimicrobial activity. Derivatives could be tested against a panel of multidrug-resistant bacteria and various fungal strains. nih.gov Furthermore, given the structural similarities to some antiviral compounds, its efficacy against viral targets should be explored. tandfonline.com
Integration into Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. nih.gov The quinazolinone core of this compound is an ideal candidate for an FBDD approach.
A fragment library containing the core quinazolinone scaffold could be screened against various biological targets. Hits from this screen can then be elaborated upon by introducing different functionalities at the 2- and 3-positions to improve potency and selectivity. The allyl and hydrazino groups of the title compound provide reactive handles for such elaborations. For example, a fragment-based screen identified quinazolinone-based inhibitors of inositol hexakisphosphate kinase (IP6K). nih.gov
Application in Chemical Biology as a Probe or Tool Compound
The unique structural features of this compound make it a promising candidate for development into a chemical biology probe.
Fluorescent Probes: The quinazolinone scaffold can be conjugated with fluorophores to create fluorescent probes for biological imaging. acs.orgnih.gov For instance, quinazoline-based fluorescent probes have been developed for the detection of α1-adrenergic receptors and metal ions like Fe³⁺. nih.govacs.org The hydrazino group of this compound could be used as a reactive handle to attach a fluorophore, creating a probe for its specific biological target. A quinazolinone-based fluorescent probe has also been developed for the selective detection of carbon monoxide. nih.gov
Bioorthogonal Chemistry: The allyl group is a versatile functional group in bioorthogonal chemistry. researchgate.net It can participate in reactions like the strain-promoted alkyne-nitrone cycloaddition (SPANC). wikipedia.org This opens up the possibility of using this compound in metabolic labeling experiments to study the localization and interactions of its biological targets within living cells. ekb.eg
Advanced Computational Methodologies for Predictive Modeling
Computational tools are invaluable in modern drug discovery for predicting the activity and properties of new compounds.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of this compound derivatives to understand the relationship between their structural features and biological activity. nih.gov Such models can guide the design of more potent analogs. researchgate.net
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound and its derivatives with their biological targets. ujpronline.com This information can be used to rationalize observed structure-activity relationships and to design new compounds with improved binding affinity. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.
Strategies for Further Derivatization to Enhance Specificity and Potency
The 2-hydrazino and 3-allyl groups of the title compound are ripe for chemical modification to generate a library of derivatives with potentially improved pharmacological profiles.
Derivatization of the Hydrazino Group: The hydrazino moiety can be readily converted into hydrazones, pyrazoles, and other heterocyclic systems. researchgate.netacgpubs.org For example, reaction with various aldehydes and ketones can yield a series of Schiff bases with diverse biological activities. figshare.com The hydrazino group can also serve as a nucleophile in reactions with various electrophiles. ekb.eg
Modification of the Allyl Group: The allyl group can be modified through various reactions, such as epoxidation, dihydroxylation, or Heck coupling, to introduce new functional groups that can interact with the biological target and improve potency and selectivity.
Table 2: Examples of Derivatization Strategies
| Position of Derivatization | Reagents and Conditions | Resulting Functional Group/Scaffold |
| 2-Hydrazino | Aldehydes/Ketones, acid catalyst | Hydrazone |
| 2-Hydrazino | β-Diketones, cyclization | Pyrazole |
| 3-Allyl | m-CPBA | Epoxide |
| 3-Allyl | OsO₄, NMO | Diol |
Potential for Combination Research with Existing Therapeutic Modalities
Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome drug resistance, particularly in cancer therapy. mdpi.com The potential of this compound and its derivatives in combination with existing drugs should be investigated.
For instance, if a derivative shows potent anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. tandfonline.com The goal would be to identify synergistic interactions that lead to improved therapeutic outcomes. Quinazoline-based drugs like lapatinib have already shown efficacy in combination therapy for breast cancer.
Green and Sustainable Synthesis in Future Research
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should focus on developing environmentally benign synthetic methods.
Green Solvents and Catalysts: The use of safer solvents like deep eutectic solvents (DES) and water should be explored. acs.org Nano-catalysts, such as nano-CuFe₂O₃, can offer high efficiency and recyclability. nih.gov
Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption. nih.gov These techniques have been successfully applied to the synthesis of various quinazolinone derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-allyl-2-hydrazino-quinazolin-4(3H)-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic attack by hydrazine on a lactone ring (e.g., 2-allyl-4H-benzo[d][1,3]oxazin-4-one), forming an open-ring intermediate like 2-allyl-N-(2-(hydrazinecarbonyl)phenyl)benzamide. Prolonged heating in pyridine facilitates intramolecular cyclization to yield the quinazolinone core . Key intermediates include hydrazine adducts and open-chain amides, which require reflux conditions (100–120°C) and inert atmospheres to prevent oxidation.
Q. How do conventional heating and microwave irradiation methods compare in synthesizing quinazolin-4(3H)-one derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 6 hours to 20 minutes) and improves yields (e.g., 75% vs. 62% for conventional methods) by enhancing reaction kinetics. This method minimizes side reactions, such as decomposition of heat-sensitive hydrazine intermediates . Researchers should optimize parameters like power (300–600 W) and temperature (controlled via closed-vessel systems) for reproducibility.
Q. What safety precautions are necessary when handling hydrazine-containing intermediates?
- Methodological Answer : Hydrazine derivatives are toxic and potentially carcinogenic. Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture (to prevent exothermic decomposition) and store intermediates under nitrogen at 2–8°C. In case of skin contact, rinse immediately with 5% acetic acid followed by water .
Advanced Research Questions
Q. How can the hydrazino group in this compound be functionalized to enhance bioactivity?
- Methodological Answer : The hydrazino group reacts with electrophiles like isatin or acyl chlorides to form hydrazones or acylated derivatives. For example, refluxing with isatin in methanol yields hydrazone-linked quinazolinones, which exhibit enhanced antitumor or anti-Alzheimer’s activity . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted reagents.
Q. What methodologies are used to evaluate the anticholinesterase and antiamyloid activities of quinazolinone derivatives?
- Methodological Answer :
- Anticholinesterase Activity : Use Ellman’s assay with acetylthiocholine iodide as substrate. Measure absorbance at 412 nm to quantify thiocholine production inhibited by the compound .
- Antiamyloid Activity : Monitor β-amyloid aggregation using Congo red binding assay. Calculate inhibition percentages by comparing absorbance shifts (from 490 nm to 540 nm) .
Q. How can computational approaches like QSAR and molecular docking guide the design of quinazolinone-based therapeutics?
- Methodological Answer : Perform QSAR studies using descriptors like logP and topological polar surface area to predict bioavailability. Molecular docking (e.g., with AutoDock Vina) identifies binding interactions with targets like acetylcholinesterase or β-amyloid fibrils. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis from lab to pilot scale?
- Methodological Answer : Optimize solvent volume ratios (e.g., pyridine:ethanol from 1:1 to 1:3) to improve heat distribution. Use flow chemistry for continuous microwave-assisted synthesis to maintain consistent yields. Characterize intermediates via HPLC-NMR to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
